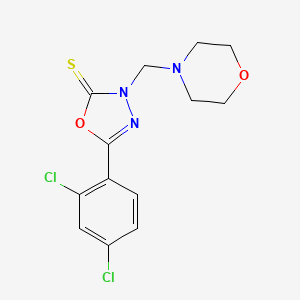
5-(2,4-Dichlorophenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-dichlorophenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that contains an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dichlorophenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione typically involves the reaction of 2,4-dichlorobenzohydrazide with carbon disulfide and potassium hydroxide to form the corresponding 1,3,4-oxadiazole-2-thione. This intermediate is then reacted with morpholine and formaldehyde under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-dichlorophenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2,4-dichlorophenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: The compound is studied for its potential use as a pesticide or herbicide.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2,4-dichlorophenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. In agricultural applications, it may act on specific enzymes or receptors in pests or weeds, leading to their elimination.
Comparison with Similar Compounds
Similar Compounds
- 5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2-thione
- 3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thione
- 2,4-dichlorophenyl-1,3,4-oxadiazole
Uniqueness
5-(2,4-dichlorophenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione is unique due to the presence of both the 2,4-dichlorophenyl and morpholin-4-ylmethyl groups. This combination imparts specific chemical and biological properties that make it distinct from other similar compounds.
Properties
CAS No. |
23288-91-7 |
|---|---|
Molecular Formula |
C13H13Cl2N3O2S |
Molecular Weight |
346.2 g/mol |
IUPAC Name |
5-(2,4-dichlorophenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C13H13Cl2N3O2S/c14-9-1-2-10(11(15)7-9)12-16-18(13(21)20-12)8-17-3-5-19-6-4-17/h1-2,7H,3-6,8H2 |
InChI Key |
IXSPWTRPPVVXDH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CN2C(=S)OC(=N2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


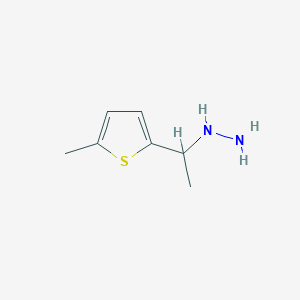
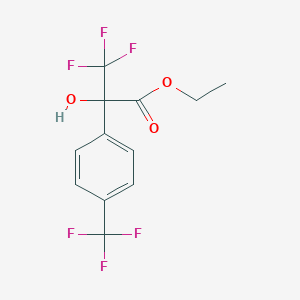
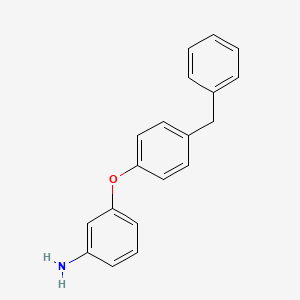
![2-[(4,4-Difluorocyclohexyl)amino]ethanol](/img/structure/B12445230.png)
![N-[3-(propan-2-yloxy)propyl]-N'-(tetrahydrofuran-2-ylmethyl)butanediamide](/img/structure/B12445233.png)
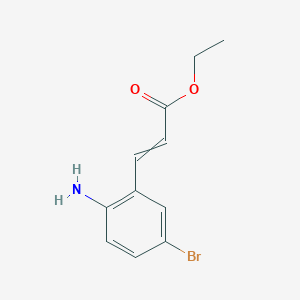
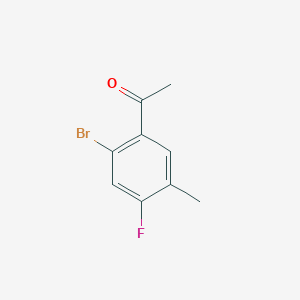
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(thiophen-2-yl)acetamide](/img/structure/B12445269.png)

![1-[(3-Methylthiophen-2-YL)methyl]hydrazine](/img/structure/B12445284.png)
![1-[(E)-N'-Hydroxycarbamimidoyl]-N-methylformamide](/img/structure/B12445293.png)
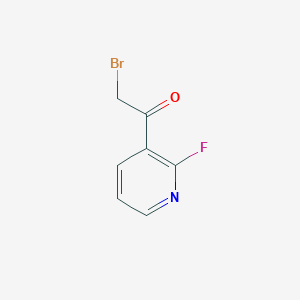
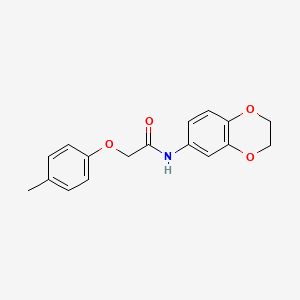
![(2R,3S,4S)-3,4-Bis(benzyloxy)-2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran](/img/structure/B12445307.png)
